molecular formula C12H13ClO4 B12339849 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester

Cat. No.: B12339849
M. Wt: 256.68 g/mol
InChI Key: JOEHPBFWTBSOHO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid.

    Reduction: Formation of 3-(5-Chloro-2-methoxy-phenyl)-2-hydroxy-propionic acid ethyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the NF-kB inflammatory pathway, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-methoxy-phenyl)-3-oxo-propionitrile: Similar structure but with a nitrile group instead of an ester.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but with an isocyanate functional group.

    5-Chloro-2-methoxyphenylacetic acid: Similar aromatic structure but with an acetic acid functional group.

Uniqueness

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ester group allows for easy modification and derivatization, making it a versatile intermediate in organic synthesis.

Biological Activity

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester, with the chemical formula C12H13ClO4 and a molecular weight of approximately 256.68 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chloro and methoxy substituent on a phenyl ring, which contributes to its unique biological properties. The structural characteristics allow it to participate in various chemical reactions, particularly condensation reactions with nucleophiles, leading to the formation of more complex molecules such as amides and esters.

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These effects are believed to stem from its ability to interact with specific molecular targets involved in inflammation and oxidative stress pathways.

Interaction with Biological Pathways

The compound modulates cellular signaling pathways related to inflammation and oxidative stress response. This modulation suggests potential applications in treating conditions characterized by chronic inflammation and oxidative damage, such as neurodegenerative diseases and cardiovascular disorders .

Summary of Biological Activities

Activity Description
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines.
AnalgesicAlleviates pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).
AntioxidantProtects against oxidative stress by scavenging free radicals.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced the levels of inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent in therapeutic applications.
  • Neuroprotective Potential : Research has shown that this compound may protect neuronal cells from oxidative damage, suggesting its utility in neurodegenerative disease models.
  • Cardioprotection : Preliminary studies indicate that the compound may confer protective effects against ischemia-reperfusion injury in cardiac tissues, further supporting its role in cardiovascular health.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl esterBromine instead of chlorine; similar methoxy groupExhibits different reactivity due to bromine's properties
2-Methoxy-2-phenyl-propionic acid ethyl esterLacks chloro substituent; different phenolic structurePotentially less bioactive compared to chloro-substituted variants
Ethyl 4-chloroacetoacetateContains a chloro group but different functional groupsUsed primarily in different synthetic pathways

The presence of both chloro and methoxy groups enhances the biological activity of this compound compared to other similar compounds, marking it as a candidate for further research and development.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)10(14)7-8-6-9(13)4-5-11(8)16-2/h4-6H,3,7H2,1-2H3

InChI Key

JOEHPBFWTBSOHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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